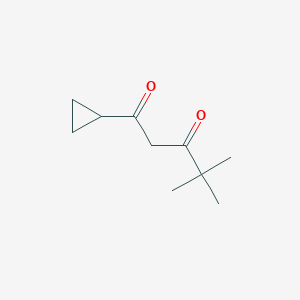

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

Description

BenchChem offers high-quality 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-4,4-dimethylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-10(2,3)9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEXCQDRISITOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

Introduction

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, identified by its CAS number 67078-76-6, is a compelling molecular scaffold for researchers in organic synthesis and drug development.[1][2][3] This β-diketone possesses a unique combination of structural motifs: a strained cyclopropyl ring, a sterically demanding tert-butyl group, and a reactive 1,3-dicarbonyl system. This architecture imparts a balance of structural rigidity and lipophilicity, influencing its physicochemical properties and making it a valuable intermediate in the synthesis of more complex molecules.[1] Its potential to interact with biological targets such as enzymes and receptors has positioned it as a compound of interest in medicinal and agrochemical research.[1]

This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for scientists aiming to leverage this versatile building block.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione features a pentane backbone with ketone groups at the first and third carbons.[1] A cyclopropyl group is attached to the first carbon, adjacent to one of the carbonyls, while two methyl groups (a tert-butyl moiety) are located at the fourth position.[1] This unique arrangement of functional groups is central to its chemical behavior. The lipophilic cyclopropyl and tert-butyl groups contribute to its solubility and potential for metabolic stability, while the diketone functionality is the primary driver of its chemical reactivity.[1]

Physicochemical Data Summary

A collection of computed physicochemical properties provides a quantitative overview of the molecule's characteristics. These values are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [3] |

| Molecular Weight | 168.23 g/mol | [2][3] |

| IUPAC Name | 1-cyclopropyl-4,4-dimethylpentane-1,3-dione | [2] |

| CAS Number | 67078-76-6 | [3] |

| XLogP3 (Lipophilicity) | 1.7 | [2] |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

The construction of this molecule is most effectively achieved through a nucleophilic addition reaction utilizing a Grignard reagent. This standard organometallic approach allows for the direct formation of the carbon-carbon bond between the cyclopropyl ring and the dicarbonyl backbone.

Core Synthetic Strategy: Grignard Reaction

The most widely documented synthetic route involves the reaction of cyclopropylmagnesium bromide with a suitable β-diketone precursor, such as 4,4-dimethylpentane-1,3-dione.[1] The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon. The use of low temperatures and anhydrous conditions is critical to ensure the stability and reactivity of the organometallic reagent and to minimize side reactions, thereby maximizing the yield of the target compound.[1]

Caption: Synthetic workflow for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar β-diketone syntheses.[1][4]

Objective: To synthesize 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.

Materials:

-

Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF)

-

4,4-dimethylpentane-1,3-dione

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Addition funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the addition funnel, a gas inlet, and a septum. Flame-dry the apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.

-

Reagent Charging: Dissolve 4,4-dimethylpentane-1,3-dione (1 equivalent) in anhydrous THF in the reaction flask.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the cyclopropylmagnesium bromide solution (1.1 equivalents) to the addition funnel via cannula transfer. Add the Grignard solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below -70 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

-

Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione is dominated by the chemistry of its β-dicarbonyl moiety. This functional group enables a rich variety of transformations crucial for its role as a synthetic intermediate.

Keto-Enol Tautomerism

A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and the formation of a conjugated system. The acidic α-proton on the methylene carbon (C2) is readily removed, forming a resonance-stabilized enolate anion. This enolate is a potent nucleophile, serving as the key reactive intermediate in many reactions.

Caption: Keto-enol tautomerism and enolate formation.

Reactions at the α-Carbon

The nucleophilic enolate can be readily alkylated, acylated, or halogenated at the C2 position. This allows for the introduction of diverse functional groups, making it a versatile platform for building molecular complexity.

Condensation Reactions

Similar to other 1,3-diones like indane-1,3-dione, this compound is a prime candidate for Knoevenagel condensation reactions with aldehydes and ketones.[5] The active methylene group can participate in these carbon-carbon bond-forming reactions, typically under basic catalysis, to generate α,β-unsaturated dicarbonyl products.

Applications in Research and Development

The structural features of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione make it a valuable tool for synthetic and medicinal chemists.

-

Synthetic Building Block: Its diketone structure allows for a wide range of functional transformations, serving as a versatile starting point for the synthesis of more complex organic molecules.[1] It can be used to construct heterocyclic systems or as a precursor in multi-step total synthesis projects.

-

Medicinal Chemistry: The compound's potential to interact with molecular targets suggests its utility as a scaffold in drug discovery.[1] The cyclopropyl group is a known bioisostere for phenyl rings or other functional groups and can enhance metabolic stability or binding affinity. The diketone moiety can act as a chelating agent for metal ions in metalloenzymes or participate in hydrogen bonding with protein active sites.[1]

-

Agrochemical Research: The lipophilicity and structural rigidity imparted by its substituents are desirable properties in the design of new pesticides and herbicides, potentially influencing factors like cell membrane permeability and environmental stability.[1]

Handling and Storage

Prudent laboratory practice dictates careful handling of this chemical.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of 2-8°C.[3]

-

Safety: While specific toxicity data is not widely available, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some vendors classify it as a potentially hazardous material for shipping purposes.[3]

Conclusion

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its synthesis is accessible through robust organometallic chemistry, and its reactivity is governed by the versatile β-dicarbonyl system. The interplay between its cyclopropyl, tert-butyl, and diketone components provides a unique chemical profile that researchers can exploit for applications ranging from complex synthesis to the discovery of new bioactive agents. This guide serves as a foundational resource for unlocking the full potential of this promising chemical entity.

References

-

Benchchem. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | 67078-76-6.

-

PubChem. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | C10H16O2 | CID 28937661.

-

ChemScene. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | 67078-76-6.

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications.

-

PubChem. 1-Cyclopropyl-3-methylpent-4-en-1-one | C9H14O | CID 63351712.

-

PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione.

Sources

The Structural Elucidation of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a deeper understanding of the causality behind experimental choices and data interpretation. We will navigate the complexities of its structure, paying close attention to the influential role of keto-enol tautomerism, a hallmark of β-dicarbonyl compounds.

Introduction: The Significance of β-Dicarbonyl Moieties

β-Dicarbonyl compounds are a cornerstone of organic synthesis, valued for their versatile reactivity. The presence of two carbonyl groups flanking a central carbon atom imparts unique electronic properties and conformational flexibility, making them valuable precursors and pharmacophores. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, with its distinctive combination of a strained cyclopropyl ring and a sterically demanding tert-butyl group, presents an interesting case for structural analysis. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for predicting its reactivity and potential biological activity.

I. Foundational Analysis: Confirming the Molecular Blueprint

The initial step in the elucidation of any novel compound is to establish its molecular formula and degree of unsaturation. For 1-cyclopropyl-4,4-dimethylpentane-1,3-dione, this foundational data provides the constraints within which the structural puzzle will be solved.

A. Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

Elemental analysis provides the empirical formula, while HRMS delivers a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.

Table 1: Foundational Analytical Data for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Calculated Exact Mass | 168.11503 Da |

| Degree of Unsaturation | 3 |

The degree of unsaturation of three is a critical piece of information. It indicates the combined number of rings and pi bonds in the molecule. In this case, it is accounted for by the two carbonyl groups (two degrees of unsaturation) and the cyclopropyl ring (one degree of unsaturation).

II. Synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

A plausible synthetic route for 1-cyclopropyl-4,4-dimethylpentane-1,3-dione involves a Claisen condensation reaction. This approach is analogous to the synthesis of similar β-dicarbonyl compounds.

Experimental Protocol: Claisen Condensation

-

Reactant Preparation: To a solution of sodium ethoxide in anhydrous ethanol, add methyl pivalate (methyl 2,2-dimethylpropanoate).

-

Addition of Ketone: Slowly add cyclopropyl methyl ketone to the reaction mixture at room temperature with stirring.

-

Reaction: Heat the mixture to reflux for several hours to drive the condensation.

-

Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Reactants [label="Methyl Pivalate +\nCyclopropyl Methyl Ketone"]; Base [label="Sodium Ethoxide\nin Ethanol"]; Condensation [label="Claisen Condensation\n(Reflux)"]; Acidification [label="Acidic Workup\n(e.g., HCl)"]; Extraction [label="Solvent Extraction\n(e.g., Diethyl Ether)"]; Purification [label="Purification\n(Distillation/Chromatography)"]; Product [label="1-Cyclopropyl-4,4-dimethyl-\npentane-1,3-dione", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactants -> Condensation; Base -> Condensation; Condensation -> Acidification; Acidification -> Extraction; Extraction -> Purification; Purification -> Product; }

Synthetic workflow for 1-cyclopropyl-4,4-dimethylpentane-1,3-dione.III. Spectroscopic Deep Dive: Unraveling the Connectivity

Spectroscopic techniques are the cornerstone of modern structure elucidation, providing detailed information about the chemical environment of atoms and the functional groups present. For 1-cyclopropyl-4,4-dimethylpentane-1,3-dione, a multi-faceted approach utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential.

A. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a rapid and effective method for identifying functional groups. The IR spectrum of a β-dicarbonyl compound is particularly informative due to the phenomenon of keto-enol tautomerism.

The molecule exists as an equilibrium between the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (intramolecular H-bond in enol form) |

| ~2970 | Medium-Strong | C-H stretch (aliphatic, tert-butyl) |

| ~3100 | Weak | C-H stretch (cyclopropyl) |

| ~1710 | Strong | C=O stretch (diketo form) |

| ~1640 | Strong | C=C stretch (enol form) |

| ~1600 | Strong | C=O stretch (conjugated, enol form) |

The broad O-H stretch and the presence of two distinct carbonyl-region absorptions are strong indicators of the keto-enol equilibrium.

Keto [label="Diketo Form"]; Enol [label="Enol Form"];

Keto -> Enol [label="Equilibrium"]; Enol -> Keto; }

Keto-enol tautomerism in β-dicarbonyl compounds.B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra will show distinct signals for the keto and enol tautomers, with the relative integration of the signals in the ¹H NMR spectrum providing the equilibrium ratio in a given solvent.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| ~5.5-6.0 | s | 1H | - | =CH- (enol) |

| ~3.8 | s | 2H | -CH₂- | - |

| ~1.8-2.2 | m | 1H | -CH- (cyclopropyl) | -CH- (cyclopropyl) |

| ~1.2 | s | 9H | -C(CH₃)₃ | -C(CH₃)₃ |

| ~0.8-1.1 | m | 4H | -CH₂- (cyclopropyl) | -CH₂- (cyclopropyl) |

-

Expert Insight: The downfield singlet around 5.5-6.0 ppm is a definitive marker for the enolic proton. The singlet for the methylene protons in the keto form is expected to be around 3.8 ppm. The ratio of the integrals of these two signals will directly reflect the keto:enol ratio. The tert-butyl group will appear as a sharp singlet in both tautomers, likely with a slight difference in chemical shift. The cyclopropyl protons will exhibit complex multiplets in the upfield region.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

| ~205-215 | C=O (pivaloyl) | C=O (pivaloyl, conjugated) |

| ~200-210 | C=O (cyclopropylacyl) | C=O (cyclopropylacyl, conjugated) |

| ~100 | - | =CH- (enol) |

| ~50 | -CH₂- | - |

| ~45 | -C(CH₃)₃ | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ | -C(CH₃)₃ |

| ~15-20 | -CH- (cyclopropyl) | -CH- (cyclopropyl) |

| ~10-15 | -CH₂- (cyclopropyl) | -CH₂- (cyclopropyl) |

-

Expert Insight: The ¹³C NMR spectrum will also show two sets of signals for the tautomers. The carbonyl carbons in the diketo form will be in the typical ketone region (>200 ppm). In the enol form, these signals will shift upfield due to conjugation. The presence of a signal around 100 ppm is characteristic of the enolic vinyl carbon.

C. Mass Spectrometry (MS): Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.

-

Loss of the cyclopropyl radical (C₃H₅•, mass = 41) to give an ion at m/z 127.

-

Loss of the tert-butyl radical (C₄H₉•, mass = 57) to give an ion at m/z 111.

-

-

McLafferty Rearrangement: While less likely due to the absence of a γ-hydrogen on a sufficiently long alkyl chain, rearrangements involving the cyclopropyl group could occur.

M [label="[C₁₀H₁₆O₂]⁺˙\nm/z = 168"]; Frag1 [label="[M - C₃H₅]⁺\nm/z = 127"]; Frag2 [label="[M - C₄H₉]⁺\nm/z = 111"]; Frag3 [label="[C₄H₉]⁺\nm/z = 57"]; Frag4 [label="[C₃H₅]⁺\nm/z = 41"];

M -> Frag1 [label=" - •C₃H₅"]; M -> Frag2 [label=" - •C₄H₉"]; M -> Frag3 [label=" "]; M -> Frag4 [label=" "]; }

Predicted major fragmentation pathways in EI-MS.IV. The Self-Validating System: Integrating the Data

The true power of this multi-technique approach lies in the convergence of the data. Each piece of spectroscopic information should be consistent with the proposed structure and with the other datasets.

Start [label="Unknown Compound"]; EA_HRMS [label="Elemental Analysis & HRMS\n(C₁₀H₁₆O₂, DU=3)"]; IR [label="IR Spectroscopy\n(C=O, O-H, C-H)"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC, HMBC)"]; MS [label="Mass Spectrometry\n(Molecular Ion, Fragmentation)"]; Structure [label="Proposed Structure:\n1-Cyclopropyl-4,4-dimethyl-\npentane-1,3-dione", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> EA_HRMS; EA_HRMS -> IR; EA_HRMS -> NMR; EA_HRMS -> MS; IR -> Structure; NMR -> Structure; MS -> Structure; }

Integrated workflow for structure elucidation.Conclusion

The structural elucidation of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione is a systematic process that relies on the synergistic application of modern analytical techniques. By carefully acquiring and interpreting data from elemental analysis, HRMS, IR, NMR, and MS, a complete and unambiguous picture of the molecule's structure, including the dynamic equilibrium of its tautomeric forms, can be established. This guide provides the foundational knowledge and experimental framework for researchers to confidently approach the characterization of this and other complex organic molecules.

References

-

PubChem. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Drexler, E. J., & Field, K. W. (1981). An NMR study of keto-enol tautomerism in β-dicarbonyl compounds. Journal of Chemical Education, 58(4), 347. [Link]

-

Fiveable. Structure Elucidation Definition. [Link]

-

Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

-

Chemistry LibreTexts. Ketone Infrared Spectra. [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792–1796. [Link]

An In-depth Technical Guide to the Physical Properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS Number: 67078-76-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, identified by the CAS number 67078-76-6, is a diketone that has garnered interest within the scientific community. Its molecular structure, which features a cyclopropyl group attached to a pentane-1,3-dione backbone with two methyl groups at the 4-position, suggests potential applications in various chemical and biological research areas.[1] Understanding the physical properties of this compound is a critical first step for any researcher or drug development professional intending to utilize it in experimental settings. These properties dictate the conditions required for storage, handling, and application, as well as influence its behavior in biological systems.

This technical guide provides a comprehensive overview of the known physical properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. In the absence of extensive experimentally determined data in publicly accessible literature, this guide presents a combination of computed properties from reliable chemical databases and detailed, field-proven experimental protocols for the determination of key physical characteristics. This approach is designed to equip researchers with both the available data and the practical knowledge to ascertain these properties in a laboratory setting.

Chemical Identity

To ensure clarity and precision in research and communication, it is essential to begin with the fundamental identifiers of the compound.

| Identifier | Value | Source |

| CAS Number | 67078-76-6 | [2] |

| IUPAC Name | 1-cyclopropyl-4,4-dimethylpentane-1,3-dione | [3] |

| Molecular Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| Canonical SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 | [3] |

| InChI Key | RTEXCQDRISITOR-UHFFFAOYSA-N | [3] |

Physical Properties

| Physical Property | Predicted Value | Comments and Implications |

| XLogP3 | 1.7 | This value suggests a moderate level of lipophilicity, indicating that the compound may have reasonable solubility in both organic solvents and, to a lesser extent, in aqueous environments. This is a critical parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological Polar Surface Area (TPSA) | 34.1 Ų | The TPSA is an indicator of a molecule's polarity and its ability to form hydrogen bonds. A value of 34.1 Ų suggests that the molecule has polar regions, likely due to the two ketone groups, which could contribute to its solubility in polar solvents and its interaction with biological targets. |

| Hydrogen Bond Donor Count | 0 | The absence of hydrogen bond donors indicates that the molecule cannot donate a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms in the ketone groups can act as hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors in its environment. |

| Rotatable Bond Count | 3 | This value gives an indication of the molecule's conformational flexibility. A relatively low number of rotatable bonds suggests a more rigid structure, which can be advantageous in drug design for achieving specific binding to a target. |

| Complexity | 206 | This is a measure of the intricacy of the molecular structure. |

Note: The above values are computationally predicted and should be confirmed by experimental determination.

Experimental Protocols for Physical Property Determination

For a Senior Application Scientist, relying solely on computed data is insufficient. The following sections provide detailed, self-validating experimental protocols for determining the key physical properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation:

-

A small amount of the crystalline solid is finely powdered. This is to ensure uniform packing and efficient heat transfer within the sample.

-

A capillary tube is sealed at one end by heating it in the flame of a Bunsen burner.

-

The open end of the capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

-

Apparatus Setup:

-

The filled capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly are immersed in a heating bath (e.g., mineral oil or a melting point apparatus with a heated block). The heating bath ensures a uniform and controlled rate of temperature increase.

-

-

Measurement:

-

The heating bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. A slow heating rate is critical for accurate determination of the melting range.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Self-Validation: The protocol's integrity is maintained by performing multiple determinations and ensuring consistent results. A mixed melting point determination, where the unknown is mixed with a known standard, can be used to confirm the identity of the compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical property for liquid compounds.

Methodology: Micro Boiling Point Determination

-

Sample Preparation:

-

A small amount of the liquid (a few drops) is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end down. This inverted capillary tube acts as a manometer to indicate when the vapor pressure of the liquid equals the atmospheric pressure.

-

-

Apparatus Setup:

-

The test tube assembly is attached to a thermometer.

-

The setup is immersed in a heating bath.

-

-

Measurement:

-

The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates that the air has been expelled and the capillary is filled with the vapor of the liquid.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the liquid. At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Self-Validation: The accuracy of this method is dependent on a slow rate of cooling to precisely identify the point at which the liquid enters the capillary. Repeating the measurement ensures the reliability of the determined boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined with high precision using a pycnometer or by a simpler method using a graduated cylinder and a balance.

Methodology: Volumetric Method

-

Mass Measurement:

-

An empty, clean, and dry graduated cylinder is weighed on an analytical balance.

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

-

Calculation:

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Self-Validation: To ensure accuracy, the determination should be repeated multiple times, and the average density calculated. The calibration of the glassware and the analytical balance should be verified.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative determination of solubility in various solvents can provide valuable information about the polarity and functional groups of a compound.

Methodology: Qualitative Solubility Test

-

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The test tube is agitated or vortexed for a set period (e.g., 1-2 minutes).

-

The mixture is observed to see if the solute has completely dissolved.

-

-

Solvent Selection:

-

A range of solvents with varying polarities should be tested. A typical sequence would be:

-

Water (polar, protic)

-

Diethyl ether (nonpolar)

-

5% aqueous NaOH (to test for acidic functional groups)

-

5% aqueous HCl (to test for basic functional groups)

-

Concentrated H₂SO₄ (to test for compounds that can be protonated)

-

-

Self-Validation: The use of standardized amounts of solute and solvent, along with consistent agitation time, ensures the reproducibility of the results. The observation of a single, clear phase is the primary indicator of solubility.

Conclusion

While a comprehensive, experimentally verified dataset for the physical properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS 67078-76-6) is not currently available in the public domain, this technical guide provides the essential predicted properties and detailed, robust protocols for their experimental determination. For researchers, scientists, and drug development professionals, the ability to independently verify these physical characteristics is paramount for the successful integration of this compound into their research endeavors. The methodologies outlined herein are designed to be both instructive and self-validating, ensuring a high degree of confidence in the obtained results. As research on this compound progresses, it is anticipated that more experimental data will become available, further enriching our understanding of its physicochemical profile.

References

-

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione . PubChem, National Center for Biotechnology Information. [Link]

-

1-Cyclopropyl-3-methylpent-4-en-1-one . PubChem, National Center for Biotechnology Information. [Link]

-

4-cyclopentene-1,3-dione, 930-60-9 . The Good Scents Company. [Link]

-

Chemical Properties of 4-Cyclopentene-1,3-dione (CAS 930-60-9) . Cheméo. [Link]

-

4,4-Dimethylcyclopentane-1,3-dione . PubChem, National Center for Biotechnology Information. [Link]

-

Cyclopropylcyclopentane . PubChem, National Center for Biotechnology Information. [Link]

-

Lead chloride . PubChem, National Center for Biotechnology Information. [Link]

-

1,3-Dimethyl-1,4-dipropylcyclopentane . PubChem, National Center for Biotechnology Information. [Link]

-

1-Cyclopropyl-4-methylpent-3-en-2-ol . PubChem, National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

Prepared by: Gemini, Senior Application Scientist

Introduction

β-Diketones are a pivotal class of organic compounds, characterized by two carbonyl groups separated by a single methylene carbon. This unique structural motif imparts valuable chemical properties, including the ability to form stable enolates and act as bidentate ligands in coordination chemistry. Their utility spans from fundamental building blocks in heterocyclic synthesis to critical components in pharmaceuticals and materials science. This guide provides an in-depth examination of a robust and efficient pathway for the synthesis of a specific β-diketone, 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. The core of this synthesis relies on the venerable Claisen condensation reaction, a cornerstone of carbon-carbon bond formation.[1][2] This document is intended for researchers and drug development professionals, offering not just a protocol, but a detailed mechanistic and strategic rationale for the synthetic choices involved.

Mechanistic Framework: The Crossed Claisen Condensation

The synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is achieved via a crossed or mixed Claisen condensation. This reaction joins two different carbonyl compounds—in this case, a ketone and an ester—in the presence of a strong base to form the target β-diketone.[3][4][5] The overall transformation is driven by the formation of a highly resonance-stabilized enolate of the final product.[2]

The reaction proceeds through several key mechanistic steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from the ketone (Pinacolone), forming a nucleophilic enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the ester (an ester of cyclopropanecarboxylic acid).

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-diketone.

-

Deprotonation (Driving Force): The newly formed β-diketone is more acidic than the starting ketone. The alkoxide base, generated in the previous step, rapidly deprotonates the central methylene group. This irreversible step forms a highly stabilized enolate and drives the reaction equilibrium to completion.[2]

-

Protonation: A final acidic workup neutralizes the reaction mixture and protonates the enolate to yield the final 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.

Strategic Synthesis Design

The successful synthesis of the target molecule hinges on the judicious selection of starting materials, base, and reaction conditions.

-

Ketone Component: To incorporate the 4,4-dimethylpentanoyl moiety, Pinacolone (3,3-dimethyl-2-butanone) is the logical choice. It possesses three acidic α-protons on its methyl group, making it an excellent substrate for enolate formation.[6]

-

Ester Component: The cyclopropyl group is introduced via an ester of cyclopropanecarboxylic acid. Ethyl cyclopropanecarboxylate is a suitable and commercially available choice. This ester serves as the electrophilic acylating agent.

-

Choice of Base: The base must be strong enough to deprotonate pinacolone but should be selected to minimize side reactions.

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation. It is often preferred as it avoids complications from transesterification or competing addition reactions.[5]

-

Sodium Ethoxide (NaOEt): A classic and cost-effective choice, particularly when using an ethyl ester, as any transesterification does not change the reactant's identity. The reaction is typically driven to completion by removing the ethanol byproduct via distillation.[7]

-

Lithium Diisopropylamide (LDA): An extremely strong, sterically hindered base that ensures rapid and complete conversion of the ketone to its enolate before the addition of the ester. This can be advantageous for preventing self-condensation of the ketone, though it requires stricter anhydrous conditions.[4][8]

-

-

Solvent: Anhydrous, aprotic solvents are essential to prevent quenching the base and enolate. Tetrahydrofuran (THF) and diethyl ether are excellent choices due to their inertness and ability to solvate the intermediates.

For this guide, we will focus on a protocol utilizing Sodium Hydride (NaH) for its efficiency and straightforwardness.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions, including the use of an inert atmosphere.

Objective: To synthesize 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|

| Pinacolone | 100.16 | 5.01 g (6.2 mL) | 50 | 1.0 |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 2.20 g | 55 | 1.1 |

| Ethyl Cyclopropanecarboxylate | 114.14 | 6.28 g (6.3 mL) | 55 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~75 mL | - | - |

| Diethyl Ether | - | 200 mL | - | - |

| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Base Suspension: Under a positive pressure of nitrogen, sodium hydride (2.20 g of 60% dispersion) is carefully added to the flask. The mineral oil is washed away by adding anhydrous hexane, stirring, allowing the NaH to settle, and removing the hexane via a cannula. This is repeated twice. Anhydrous THF (100 mL) is then added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Enolate Formation: Pinacolone (6.2 mL) is dissolved in anhydrous THF (25 mL) and added to the dropping funnel. The pinacolone solution is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional hour. The cessation of hydrogen gas evolution indicates the completion of enolate formation.

-

Acylation: Ethyl cyclopropanecarboxylate (6.3 mL) is dissolved in anhydrous THF (25 mL) and added to the dropping funnel. This solution is added dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux (approx. 66 °C) and maintained for 3 hours to ensure complete reaction. The mixture is then cooled to room temperature.

-

Quenching and Workup: The flask is cooled in an ice bath to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (~75 mL) until the mixture is acidic (pH ~2). Caution: Hydrogen gas may be evolved if any unreacted NaH remains.

-

Extraction: The resulting biphasic solution is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

Washing and Drying: The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.

-

Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione as a pure liquid.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure from setup to final product isolation.

Conclusion

The synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is reliably achieved through the crossed Claisen condensation of pinacolone and ethyl cyclopropanecarboxylate. The strategic use of a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent ensures efficient enolate formation and subsequent acylation. The thermodynamic favorability of the final β-diketone enolate formation is the key driving force for this powerful C-C bond-forming reaction. The outlined protocol provides a clear, reproducible, and scalable method for accessing this valuable dicarbonyl compound, paving the way for its further use in medicinal chemistry and materials science research.

References

-

Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. Retrieved from [Link]

-

RSC. (2021). Recent Developments in the Synthesis of β-Diketones. PubMed Central (PMC). Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

JoVE. (n.d.). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Abd-alhamed, H., et al. (2023). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2012). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

-

MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pinacolone. Retrieved from [Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Cyclopropyl Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclopropyl beta-diketones represent a fascinating and increasingly important class of molecules in the realms of agrochemicals and pharmaceuticals. Their unique structural motif, combining the strained three-membered cyclopropyl ring with the versatile beta-diketone scaffold, imparts a range of advantageous physicochemical and biological properties. This guide provides a comprehensive exploration of the core mechanism of action for these compounds, focusing primarily on their well-established role as inhibitors of the metalloenzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). We will delve into the intricate molecular interactions governing this inhibition, the pivotal role of the cyclopropyl group in enhancing potency and modulating metabolic stability, and the downstream biochemical consequences. Furthermore, this document will touch upon emerging research into other potential therapeutic applications of this chemical class, offering a forward-looking perspective for drug discovery and development.

Introduction: The Significance of the Cyclopropyl Beta-Diketone Scaffold

The incorporation of a cyclopropyl ring into drug candidates has become a prominent strategy in medicinal chemistry. This small, rigid carbocycle can significantly influence a molecule's conformational properties, metabolic stability, and binding affinity to biological targets.[1] When fused with a beta-diketone moiety—a known metal-chelating pharmacophore[2][3]—the resulting cyclopropyl beta-diketone structure exhibits a compelling profile for interacting with metalloenzymes.

The most extensively studied and commercially significant application of cyclopropyl beta-diketones is in the development of herbicides.[4][5] However, the underlying biological target, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is also present in mammals, opening avenues for therapeutic interventions in human diseases.[6] This guide will dissect the mechanism of action at a molecular level, providing a robust foundation for researchers and developers working with this promising class of compounds.

The Primary Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The principal mechanism of action for many cyclopropyl beta-diketones is the potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent oxygenase.[5][6]

The Role of HPPD in Biological Systems

HPPD plays a crucial role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[7]

-

In Plants: HGA is a vital precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidative damage. Inhibition of HPPD disrupts this pathway, leading to a depletion of these essential molecules, resulting in the characteristic "bleaching" of plant tissues and eventual death.[8]

-

In Mammals: HPPD is also a key enzyme in the tyrosine degradation pathway. Genetic deficiencies in this enzyme lead to the metabolic disorder tyrosinemia type III.[6]

Molecular Basis of HPPD Inhibition

Cyclopropyl beta-diketones act as competitive inhibitors of HPPD, binding to the enzyme's active site and preventing the binding of the natural substrate, HPP.[6][7] The mechanism of inhibition involves several key interactions:

-

Chelation of the Active Site Iron: The beta-diketone moiety of the inhibitor chelates the catalytic Fe(II) ion in the enzyme's active site. This bidentate coordination is a critical feature for potent inhibition.[3][6]

-

Mimicking the Substrate: The overall shape and electronic distribution of the cyclopropyl beta-diketone allow it to fit snugly into the active site, mimicking the binding of the enolate form of the HPP substrate.

-

Key Amino Acid Interactions: X-ray crystallography studies of HPPD in complex with various inhibitors have revealed crucial interactions with specific amino acid residues within the active site, such as phenylalanine, asparagine, glutamine, and glutamic acid. These interactions, which include π-π stacking and hydrogen bonding, contribute significantly to the binding affinity and stability of the inhibitor-enzyme complex.[7]

Diagram of HPPD Inhibition Pathway

Caption: Inhibition of the HPPD enzyme by cyclopropyl beta-diketones disrupts the tyrosine catabolism pathway.

The Specific Contribution of the Cyclopropyl Group

The presence of the cyclopropyl moiety is not merely incidental; it plays a multifaceted role in enhancing the inhibitory activity and overall drug-like properties of these molecules.

-

Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule.[9] This pre-organizes the beta-diketone pharmacophore into a bioactive conformation for optimal binding to the HPPD active site, reducing the entropic penalty of binding. Computational studies have shown that cyclopropyl methyl ketone, a related structure, has a preferred s-cis conformation, which is conducive to chelation.[10][11]

-

Enhanced Potency: The unique electronic properties of the cyclopropyl group, with its "pi-character," can influence the acidity and chelating ability of the beta-diketone moiety, potentially leading to stronger interactions with the active site iron and surrounding amino acids.

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to alkyl chains.[12] This can lead to increased metabolic stability, a longer half-life, and improved pharmacokinetic profiles. However, it is important to note that the metabolic fate can be complex and may involve ring-opening under certain circumstances.[12]

-

Hydrophobicity and Lipophilicity: The cyclopropyl group can modulate the lipophilicity of the molecule, which is a critical parameter for cell permeability and transport to the target site.

Diagram of Cyclopropyl Group Contributions

Caption: The cyclopropyl group enhances the properties of beta-diketone inhibitors.

Experimental Protocols for Investigating the Mechanism of Action

A multi-pronged experimental approach is essential to fully elucidate the mechanism of action of cyclopropyl beta-diketones.

Enzymatic Assays for HPPD Inhibition

Objective: To determine the inhibitory potency (e.g., IC₅₀, Kᵢ) of cyclopropyl beta-diketone compounds against the HPPD enzyme.

Methodology: Spectrophotometric Assay

-

Enzyme Preparation: Recombinant HPPD from the target species (e.g., plant or human) is expressed and purified.

-

Reaction Mixture: A reaction buffer containing the purified HPPD enzyme, Fe(II) sulfate, and a reducing agent (e.g., ascorbate) is prepared.

-

Inhibitor Addition: The cyclopropyl beta-diketone inhibitor is added at various concentrations.

-

Substrate Initiation: The reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPP).

-

Detection: The rate of HGA formation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 320 nm), or by a coupled-enzyme assay.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.

Structural Biology: X-ray Crystallography

Objective: To visualize the binding mode of the cyclopropyl beta-diketone inhibitor within the HPPD active site at atomic resolution.

Methodology:

-

Crystallization: The purified HPPD enzyme is co-crystallized with the inhibitor. This often involves screening a wide range of crystallization conditions.

-

X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is collected.

-

Structure Determination: The diffraction data is processed to determine the three-dimensional electron density map of the protein-inhibitor complex.

-

Model Building and Refinement: A molecular model is built into the electron density map and refined to obtain a high-resolution structure.

-

Analysis: The final structure reveals the precise interactions between the inhibitor and the active site residues, including the coordination to the iron center and hydrogen bonding and hydrophobic interactions.

Computational Modeling

Objective: To complement experimental data by providing insights into the binding energetics and dynamics of the inhibitor-enzyme complex.

Methodology:

-

Molecular Docking: The cyclopropyl beta-diketone is docked into the crystal structure of HPPD to predict its binding pose.

-

Molecular Dynamics (MD) Simulations: MD simulations are performed on the docked complex to assess its stability and to analyze the dynamic behavior of the inhibitor within the active site over time.

-

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be employed to provide a more accurate description of the electronic interactions between the inhibitor, the iron center, and key active site residues, offering deeper insights into the inhibition mechanism.

Emerging Therapeutic Applications: Beyond Herbicides

While the herbicidal activity of cyclopropyl beta-diketones is well-established, the underlying mechanism of metalloenzyme inhibition suggests potential for other therapeutic applications.

Anticancer Potential

The beta-diketone scaffold is present in natural products with known anticancer properties, such as curcumin.[13][14] The ability of beta-diketones to chelate metal ions is a feature shared by some anticancer drugs. While research specifically on cyclopropyl beta-diketones as anticancer agents is still in its early stages, their potential to inhibit metalloenzymes crucial for cancer cell proliferation warrants further investigation.

Antiviral Activity

Several antiviral drugs contain cyclopropyl moieties, and some function by inhibiting viral metalloenzymes, such as proteases.[15][16] The ability of cyclopropyl beta-diketones to target metalloenzymes suggests they could be explored as potential inhibitors of viral enzymes that are essential for replication.[1][17]

Conclusion and Future Directions

The primary mechanism of action for cyclopropyl beta-diketones is the potent and specific inhibition of the metalloenzyme 4-hydroxyphenylpyruvate dioxygenase. The unique combination of the cyclopropyl ring and the beta-diketone pharmacophore results in a highly effective molecular scaffold. The cyclopropyl group plays a crucial role in enhancing potency through conformational constraint and favorable electronic properties, while also often improving metabolic stability.

Future research in this area should continue to explore the structure-activity relationships of the cyclopropyl group in greater detail, utilizing advanced computational and experimental techniques to design next-generation inhibitors with improved efficacy and selectivity. Furthermore, a systematic investigation into the potential of cyclopropyl beta-diketones as therapeutic agents for human diseases, particularly in the areas of oncology and virology, represents a promising and largely untapped frontier for drug discovery.

References

-

Mash, E. A., Gregg, T. M., Stahl, M. T., & Walters, W. P. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2765–2771. [Link]

- Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone.

-

Yang, C., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 67(4), 1007-1015. [Link]

-

Kishimoto, N., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry, 65(11), 7764–7780. [Link]

-

Kim, C. U., et al. (2001). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-1062. [Link]

-

Harada, K., et al. (1995). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Journal of Medicinal Chemistry, 38(2), 277-286. [Link]

-

Lee, J. H., et al. (2001). Synthesis and Antiviral Activity of Novel Exomethylene Cyclopropyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-62. [Link]

-

Maspero, A., Nardo, L., & Palmisano, G. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceuticals, 14(3), 253. [Link]

- Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone.

- Bauld, N. L., Gordon, R., & Zoeller, J., Jr. (1968). Conformational Analysis of Cyclopropyl Groups Attached to Trigonal Carbon in Organic Radicals. Journal of the American Chemical Society, 90(18), 4994–4999.

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

-

de Gonzalo, G., & Alcántara, A. R. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6467. [Link]

-

Chen, A. Y., et al. (2020). Targeting Metalloenzymes: The “Achilles' Heel” of Viruses and Parasites. International Journal of Molecular Sciences, 21(18), 6857. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

- Kausar, S., et al. (2021). A review: Mechanism of action of antiviral drugs.

- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]

- Kljun, J., & Turel, I. (2020). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. Current medicinal chemistry, 27(6), 937–964.

-

Moran, G. R. (2003). Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Biochemistry, 42(38), 11255–11263. [Link]

-

Garribba, E., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. Molecules, 29(4), 785. [Link]

-

Chen, A. Y., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Chemical reviews, 118(21), 10607–10681. [Link]

-

Le Lagadec, R., et al. (2003). Mass spectrometric studies of cyclopentanol derivatives in the reductive coupling of alpha,beta-unsaturated ketones assisted by samarium diiodide. Rapid Communications in Mass Spectrometry, 17(15), 1699-1702. [Link]

- Santucci, M., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(23), 6823–6845.

-

Zhang, J., et al. (2024). An overview of cyclopropenone derivatives as promising bioactive molecules. Bioorganic & Medicinal Chemistry Letters, 110, 129845. [Link]

-

da Silva, J. B. P., et al. (2023). Study of two combined series of triketones with HPPD inhibitory activity by molecular modelling. SAR and QSAR in Environmental Research, 34(3), 231-246. [Link]

-

Chen, A. Y., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. eScholarship. [Link]

- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99.

-

Santucci, M., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry. [Link]

- Yang, C., et al. (2019). Computational protocol of discovering new HPPD inhibitors.

-

Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link]

- Olas, B. (2021). Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(10), 3568-3580.

- Unknown Author. (n.d.). Metabolic fate of herbicides in crops and weeds.

- Moran, G. R. (2003). Interaction of (4-Hydroxyphenyl)pyruvate Dioxygenase with the Specific Inhibitor 2-[2-Nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione.

- Unknown Author. (n.d.). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP.

-

Li, Y., et al. (2018). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 23(10), 2633. [Link]

-

Mele, A., et al. (1998). Synthesis and high field NMR study of a new cyclodipeptide–β-cyclodextrin derivative. Journal of the Chemical Society, Perkin Transactions 2, (11), 2441-2446. [Link]

- Malanga, M., et al. (2019). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of Pharmaceutical and Biomedical Analysis, 174, 336-343.

Sources

- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Metalloenzymes for Therapeutic Intervention [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uwlax.edu [uwlax.edu]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS No. 67078-76-6). As a bicyclic diketone, this compound's unique structural features, including a cyclopropyl ring and a dimethylpentane backbone, impart specific properties relevant to its potential applications in pharmaceutical and agrochemical research.[1] This document details the known structural and physicochemical properties, outlines detailed protocols for experimental characterization, and provides insights into the expected outcomes based on its chemical structure. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and accuracy in a research setting.

Introduction

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of approximately 168.23 g/mol .[2] Its structure, featuring a cyclopropyl group attached to a 4,4-dimethylpentane-1,3-dione framework, presents an interesting scaffold for chemical exploration. The presence of both lipophilic (cyclopropyl and dimethyl groups) and polar (diketone) moieties suggests a nuanced solubility profile and potential for specific biological interactions.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design and development, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Molecular Structure and Known Physicochemical Properties

The structural and computed physicochemical properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione are summarized in the table below. These values, primarily sourced from computational models, provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | ChemScene[2] |

| Molecular Weight | 168.23 g/mol | ChemScene[2] |

| IUPAC Name | 1-cyclopropyl-4,4-dimethylpentane-1,3-dione | PubChem[3] |

| CAS Number | 67078-76-6 | ChemScene[2] |

| Canonical SMILES | CC(C)(C)C(=O)CC(=O)C1CC1 | PubChem[3] |

| XLogP3 (Computed) | 1.7 - 1.9 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

Experimental Characterization Protocols

To complement the computed data, a series of experimental protocols are outlined below to determine the key physicochemical parameters of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of the target compound.

Caption: Workflow for the experimental physicochemical characterization.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.[5]

-

Heating: Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Heat the sample again, this time at a rate of 1-2°C per minute as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.[4]

Solubility Profile

Understanding the solubility of the compound in various solvents is crucial for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh approximately 10 mg of the compound into a series of test tubes.

-

Solvent Addition: Add 1 mL of each selected solvent to the respective test tubes.

-

Observation: Vigorously shake each tube for 60 seconds and observe if the compound dissolves completely.[6]

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble.

-

Aqueous pH Effects: For aqueous solubility, test the effect of pH by attempting to dissolve the compound in 5% aqueous NaOH and 5% aqueous HCl to assess the impact of ionization on solubility.[7]

pKa Determination

The acidity of the dione moiety can be quantified by determining its pKa. Given the presence of two carbonyl groups, the methylene protons are expected to be acidic.

Protocol (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water-methanol mixture if sparingly soluble in water).

-

Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[8]

Spectroscopic Analysis

NMR spectroscopy is essential for confirming the chemical structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include those for the cyclopropyl protons, the methylene protons between the carbonyls, and the tert-butyl protons.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbons, the cyclopropyl carbons, the methylene carbon, and the carbons of the tert-butyl group.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. Expect to see strong C=O stretching vibrations for the ketone groups (typically in the range of 1650-1750 cm⁻¹), C-H stretching vibrations for the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹), and potentially a C-H stretching vibration for the cyclopropyl ring at a slightly higher frequency (>3000 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[9]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Safety and Handling

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione. The combination of its known computed properties and the detailed experimental protocols outlined herein will enable researchers to build a robust data package for this compound. Such a thorough characterization is an indispensable step in evaluating its potential for applications in drug discovery and other areas of chemical research.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]

-

The Mass Spectrometry Experiment. (n.d.). Oregon State University. Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

-

Lecture 13: Experimental Methods. (2011, March 29). Eugene E. Kwan. Retrieved from [Link]

-

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | C10H16O2 | CID 28937661. (n.d.). PubChem. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

Sources

- 1. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | 67078-76-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | C10H16O2 | CID 28937661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Harnessing Strain and Reactivity: A Technical Guide to Cyclopropyl-Containing Diketones in Drug Discovery

Foreword: The Strategic Value of a Strained Ring